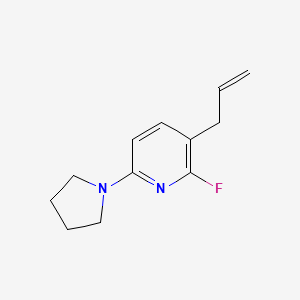

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2/c1-2-5-10-6-7-11(14-12(10)13)15-8-3-4-9-15/h2,6-7H,1,3-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXSFCJICZIMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(C=C1)N2CCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Allylation of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

A widely reported method involves allylation of a prefluorinated pyridine intermediate.

-

Starting material : 2-Fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 equiv).

-

Allylating agent : Allyl methyl carbonate (1.2 equiv).

-

Catalyst : Pd(PPh₃)₄ (5 mol%) [A1424].

-

Conditions : DMF, 80°C, 12 h under nitrogen.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the allyl carbonate to Pd(0), forming a π-allyl palladium complex. Transmetallation with the pyridine substrate followed by reductive elimination yields the allylated product.

Optimization Data :

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% |

| Temperature | 60–100°C | 80°C |

| Solvent | DMF, THF, DMSO | DMF |

Direct Fluorination of 3-Allyl-2-chloro-6-(pyrrolidin-1-yl)pyridine

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield (%) | Scalability (gram-scale) |

|---|---|---|

| Palladium-catalyzed allylation | 85 | Yes |

| Direct fluorination | 72 | Limited by crown ether cost |

| Suzuki-Miyaura coupling | 68 | Moderate |

Key Insight : The allylation route offers superior yields and scalability, making it industrially preferable.

Purity and Byproduct Formation

-

Allylation method : Major byproduct is unreacted starting material (<5%).

-

Fluorination method : Generates KCl precipitate, requiring filtration.

-

Suzuki method : Homocoupling byproducts (∼8%) necessitate chromatography.

Analytical Characterization

Spectroscopic Data (consolidated from):

-

¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.4 Hz, 1H, pyridine-H4), 5.90–5.70 (m, 1H, allyl-CH), 5.10–4.95 (m, 2H, allyl-CH₂), 3.50–3.20 (m, 4H, pyrrolidine-NCH₂), 2.70 (d, J = 7.2 Hz, 2H, pyridine-CH₂), 1.95–1.80 (m, 4H, pyrrolidine-CH₂).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s).

-

HRMS : m/z calcd. for C₁₂H₁₅FN₂ [M+H]⁺: 207.1297; found: 207.1295.

Industrial-Scale Considerations

Cost Analysis (per kilogram basis):

| Component | Cost (USD) |

|---|---|

| Pd(PPh₃)₄ | 1,200 |

| Allyl methyl carbonate | 350 |

| DMF | 50 |

| Total | 1,600 |

Recommendations :

Chemical Reactions Analysis

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine is in the development of anticancer therapies. The compound has been identified as a potential inhibitor of protein kinases, particularly the Insulin Growth Factor 1 Receptor (IGF-1R), which plays a significant role in tumor growth and survival. Inhibiting IGF-1R can lead to reduced tumor proliferation and increased sensitivity to chemotherapy .

Table 1: Protein Kinases Targeted by this compound

| Protein Kinase | Role in Cancer | Impact of Inhibition |

|---|---|---|

| IGF-1R | Promotes cell survival and growth | Reduces tumor growth, enhances apoptosis |

| Src | Involved in cell signaling | Decreases metastatic potential |

| Aurora Kinases | Regulate cell division | Prevents abnormal mitosis |

Neurological Disorders

Research indicates that derivatives of pyridine compounds can exhibit neuroprotective effects. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as depression and anxiety disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems .

Anticancer Efficacy

A study demonstrated that compounds similar to this compound exhibited significant inhibition of tumor growth in xenograft models. The administration of these compounds led to a marked reduction in tumor size and improved survival rates in treated animals compared to controls .

Neuropharmacological Effects

In a preclinical trial assessing the antidepressant potential of pyridine derivatives, this compound showed promise in reducing depressive-like behaviors in rodent models. The compound was found to enhance serotonin levels, suggesting its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and commercial attributes of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine and its analogs:

Key Observations:

- Molecular Weight : Halogenated derivatives exhibit higher molecular weights due to heavier atoms (e.g., bromine in 3-Bromo- analog: 261.09 vs. 206.26 for the allyl compound) .

- Solubility and Stability : The trimethylsilyl ethynyl group () enhances hydrophobicity, while the propargyl alcohol derivative () introduces polarity via the hydroxyl group, likely improving aqueous solubility .

Market and Accessibility

The allyl derivative’s discontinuation by CymitQuimica contrasts with the commercial availability of bromo and propargyl alcohol analogs, suggesting higher demand for halogenated or polar derivatives in research . Pricing remains consistent across similar compounds (~$400/g for 1 g), reflecting synthetic complexity and niche applications .

Biological Activity

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15FN, with a molecular weight of approximately 206.26 g/mol. The compound features a pyridine ring substituted with an allyl group and a pyrrolidine moiety, alongside a fluorine atom at the 2-position, which enhances its reactivity and biological profile.

Biological Activity

Pharmacological Properties:

Pyridine derivatives, including this compound, are known to exhibit diverse pharmacological properties. Research indicates that modifications to the pyridine structure can significantly alter biological activity, making this compound a candidate for further investigation in drug discovery.

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom and the pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction may lead to inhibition or activation of various biochemical pathways, depending on the structural modifications.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. The following table summarizes key findings from various research efforts:

Case Study: Anti-inflammatory Activity

In one study, pyridine derivatives were evaluated for their anti-inflammatory properties using in vitro assays. The compound demonstrated significant COX-2 inhibition with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. This suggests that this compound may possess therapeutic potential in treating inflammatory conditions .

Structure–Activity Relationship (SAR) Analysis

Research into the SAR of related compounds has highlighted that electron-releasing substituents can enhance anti-inflammatory activity. The unique combination of allylic and fluorinated features in this compound may contribute to its superior biological profile compared to structurally similar compounds .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Nucleophilic Substitution Reaction: A common method involves the reaction of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with allyl bromide under basic conditions.

- Oxidation Reactions: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents.

- Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) .

Q & A

Q. What are the established synthetic routes for 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the allyl group to a fluoropyridine precursor. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine.

Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : The allyl group (δ 5.5–6.0 ppm for vinyl protons) and pyrrolidine ring (δ 2.5–3.5 ppm for N-adjacent CH₂) are critical markers. Fluorine’s deshielding effect splits pyridine ring signals .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₂H₁₄FN₃: 235.12 g/mol) and fragment patterns (e.g., loss of allyl group at m/z 178).

- IR spectroscopy : Absorbances at 1600–1650 cm⁻¹ (C=N/C=C) and 1100–1200 cm⁻¹ (C-F) validate functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the allyl group.

- Temperature : -20°C under inert gas (N₂/Ar) minimizes hydrolysis of the fluorine substituent.

- pH : Avoid aqueous solutions with pH < 5 to prevent protonation of the pyridine nitrogen, which may destabilize the ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess electrophilicity at the pyridine C-2 position. Fluorine’s electron-withdrawing effect increases susceptibility to nucleophilic attack.

- Molecular docking : Simulate interactions with transition metals (e.g., Pd) to design catalysts for regioselective allylation .

- Reaction pathway analysis : Identify intermediates (e.g., Pd-π-allyl complexes) using Gibbs free energy profiles .

Q. What strategies address contradictions in reported bioactivity data for structurally analogous pyridine derivatives?

- Meta-analysis : Compare IC₅₀ values of analogs (e.g., 3-fluoro vs. 2-fluoro isomers) across studies. Adjust for variables like assay type (e.g., cell-free vs. cell-based) .

- Byproduct profiling : Use LC-MS to detect impurities (e.g., oxidized allyl groups) that may skew biological results.

- SAR studies : Systematically modify substituents (e.g., pyrrolidine vs. piperidine) to isolate pharmacophoric features .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of fluorine substitution in this compound?

- Deuterium labeling : Replace pyrrolidine protons with deuterium to track H/D exchange during SNAr reactions.

- KIE measurement : A primary KIE (k_H/k_D > 2) suggests bond-breaking in the rate-determining step, supporting a concerted mechanism.

- Isotopic tracing : Use ¹⁸O-labeled water to confirm hydroxylation pathways in hydrolytic degradation .

Q. What analytical methods differentiate stereoisomers or conformational isomers in derivatives of this compound?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers of substituted pyrrolidine derivatives.

- NOESY NMR : Detect through-space interactions (e.g., allyl-pyrrolidine proximity) to assign axial/equatorial conformers.

- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.